molecular formula C11H16ClNO2 B13633753 methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride

Cat. No.: B13633753
M. Wt: 229.70 g/mol
InChI Key: VUDNJAZNBRXDQR-HNCPQSOCSA-N
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Description

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is an organic compound with a specific stereochemistry It is a hydrochloride salt form of a methyl ester derivative of an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using methanol and an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

VUDNJAZNBRXDQR-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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